molecular formula C8H9Cl2N5 B034024 N-(2,4-dichlorophenyl)imidodicarbonimidic diamide CAS No. 101252-14-6

N-(2,4-dichlorophenyl)imidodicarbonimidic diamide

Cat. No.: B034024
CAS No.: 101252-14-6
M. Wt: 246.09 g/mol
InChI Key: YUOBDYAVSVCCNI-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)imidodicarbonimidic diamide is a biguanide derivative characterized by a 2,4-dichlorophenyl substitution on the imidodicarbonimidic diamide backbone. The term "imidodicarbonimidic diamide" is the systematic name for biguanide (IUPAC nomenclature) .

Biguanides are known for diverse biological activities, including antidiabetic, antimicrobial, and antiparasitic effects. Substituents on the aromatic ring or alkyl chains significantly influence their solubility, metabolic stability, and toxicity profiles.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2,4-dichlorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOBDYAVSVCCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328758
Record name N-(2,4-dichlorophenyl)imidodicarbonimidic diamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101252-14-6
Record name N-(2,4-dichlorophenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-Dicholrophenyl)biguanide hydrochloride
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Preparation Methods

Conventional Synthesis via Amine-Cyanamide Reaction

The most widely reported method involves the condensation of 2,4-dichloroaniline with cyanamide under basic conditions . The reaction proceeds via nucleophilic attack of the aniline’s primary amine on the electrophilic carbon of cyanamide, forming a guanidine intermediate. Subsequent tautomerization yields the imidodicarbonimidic diamide structure.

Reaction Conditions :

  • Solvent : Aqueous or alcoholic media (e.g., ethanol, isopropanol).

  • Catalyst : Alkali hydroxides (e.g., NaOH, KOH) or carbonates to deprotonate the amine.

  • Temperature : 80–100°C for 6–12 hours.

  • Yield : 60–75% after crystallization .

Industrial-scale adaptations utilize continuous-flow reactors to maintain precise temperature control and reduce side product formation . Post-synthesis purification involves recrystallization from ethanol-water mixtures or column chromatography for high-purity (>98%) isolates .

Cyanoguanidine Addition Method

This route employs preformed cyanoguanidine derivatives as intermediates, offering improved regioselectivity. As detailed in Beilstein Journal of Organic Chemistry, 2,4-dichloroaniline reacts with cyanoguanidine in tetrahydrofuran (THF) under acidic conditions . Copper sulfate pentahydrate (10 mol%) accelerates the reaction by coordinating to the nitrile group, enhancing electrophilicity.

Optimized Protocol :

  • Step 1 : Cyanoguanidine (1.2 equiv) and 2,4-dichloroaniline (1 equiv) are refluxed in THF at 80°C for 4 hours.

  • Step 2 : Addition of 1M HCl precipitates the product, which is filtered and washed with cold water.

  • Yield : 70–81% after silica gel chromatography .

This method minimizes byproducts such as N,N’-disubstituted derivatives, making it preferable for laboratory-scale synthesis.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. Adapted from PMC studies on biguanide derivatives , 2,4-dichloroaniline and cyanamide are irradiated in acetonitrile at 150°C for 10–15 minutes. The rapid heating promotes efficient energy transfer, achieving near-quantitative conversion in some cases.

Key Parameters :

  • Power : 300–500 W.

  • Pressure : Sealed vessels to prevent solvent evaporation.

  • Workup : Direct recrystallization from ethanol yields 85–90% pure product .

This method is ideal for high-throughput screening but requires specialized equipment.

Sodium Dicyanamide Route

Sodium dicyanamide (NaDCA) serves as a versatile precursor for symmetric biguanides. In this approach, NaDCA reacts with 2,4-dichloroaniline in aqueous HCl at 40°C, followed by ammonia-mediated cyclization . The reaction proceeds via sequential nucleophilic additions, forming the imidodicarbonimidic core.

Procedure :

  • Step 1 : NaDCA (1 equiv) and 2,4-dichloroaniline (2 equiv) are stirred in 1M HCl at 40°C for 2 hours.

  • Step 2 : Ammonium hydroxide is added dropwise to pH 9–10, inducing precipitation.

  • Yield : 65–72% after filtration and drying .

While cost-effective, this method produces moderate yields due to competing hydrolysis reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeScalability
Amine-Cyanamide 60–7595–986–12 hrsIndustrial
Cyanoguanidine 70–8198+4–6 hrsLaboratory
Microwave 85–909710–15 minSmall-scale
Sodium Dicyanamide 65–7290–952–3 hrsPilot-scale

Key Findings :

  • The cyanoguanidine route offers the best balance of yield and purity for research purposes .

  • Microwave synthesis excels in speed but lacks scalability .

  • Industrial methods prioritize reproducibility over yield, using continuous reactors to mitigate exothermic risks .

Industrial-Scale Production Considerations

Large-scale synthesis (e.g., >100 kg batches) employs continuous-flow systems with in-line monitoring for temperature and pH . Post-reaction slurry is centrifuged, and the crude product is dissolved in hot ethanol for fractional crystallization. Final purity (>99%) is achieved through activated carbon treatment to remove residual aromatic amines .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Organic Chemistry

N-(2,4-dichlorophenyl)imidodicarbonimidic diamide serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules and is utilized in various chemical reactions such as oxidation, reduction, and substitution.

  • Reactions:
    • Oxidation : Can produce different oxidation products.
    • Reduction : Converts the compound into reduced forms.
    • Substitution : Chlorine atoms can be replaced with other functional groups.

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : It has demonstrated in vitro antibacterial and antifungal effects against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Antiparasitic Activity : It shows potential against Trypanosoma cruzi, the causative agent of Chagas disease .
  • Anticancer Potential : Preliminary studies suggest it may have anticancer properties, although mechanisms remain to be fully elucidated .

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound in drug development. Its structural characteristics enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, researchers found that the compound exhibited significant inhibition of bacterial growth in vitro. The study highlighted its effectiveness against resistant strains of bacteria, suggesting potential for use in clinical settings .

Case Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic effects of this compound against Trypanosoma cruzi. Results indicated that this compound could inhibit parasite proliferation significantly, marking it as a promising candidate for further development in treating Chagas disease .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N-(2,4-dichlorophenyl)imidodicarbonimidic diamide with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₈H₈Cl₂N₅ (predicted) ~265.1 (predicted) 2,4-Dichlorophenyl Hypothesized antimicrobial/antidiabetic activity
Phenformin C₁₀H₁₅N₅·HCl 241.7 2-Phenylethyl Antidiabetic (withdrawn due to lactic acidosis)
Metformin C₄H₁₁N₅·HCl 165.6 Dimethyl First-line antidiabetic drug
Chlorproguanil C₁₁H₁₅Cl₂N₅ 288.2 3,4-Dichlorophenyl + isopropyl Antimalarial (dihydrofolate reductase inhibition)
N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide C₈H₉Cl₂N₅ 246.1 2,3-Dichlorophenyl Structural isomer; limited data
N-o-Tolylbiguanide C₉H₁₃N₅ 191.2 2-Methylphenyl Research compound; solubility studies
Key Observations:
  • Substituent Effects :
    • Halogen Position : Chlorine substitution at the 2,4-positions (target compound) vs. 3,4- (Chlorproguanil) or 2,3-positions () alters electronic and steric properties, impacting receptor binding and metabolism. For example, 3,5-dichlorophenyl substituents in N-(3,5-dichlorophenyl)succinimide correlate with nephrotoxicity .
    • Lipophilicity : Phenformin’s phenylethyl group increases lipophilicity, enhancing absorption but raising toxicity risks (e.g., lactic acidosis) . In contrast, metformin’s dimethyl groups reduce lipophilicity, improving safety .
    • Molecular Weight : Higher molecular weight in Chlorproguanil (288.2) correlates with antimalarial activity, possibly due to enhanced affinity for parasitic enzymes .

Pharmacological and Toxicological Profiles

  • Antidiabetic Activity :
    • Metformin’s mechanism involves AMPK activation and hepatic glucose suppression .
    • Phenformin’s withdrawal highlights the role of substituents in toxicity; its lipophilicity increases mitochondrial dysfunction risk .
  • Antimicrobial/Antiparasitic Activity: Chlorproguanil inhibits dihydrofolate reductase in Plasmodium . Polyaminopropyl biguanide (a polymeric analog) exhibits broad-spectrum antimicrobial activity .
  • Toxicity :
    • Nephrotoxicity in 3,5-dichlorophenyl-substituted compounds underscores the impact of halogen positioning .
    • The target compound’s dichlorophenyl group may confer metabolic stability but requires evaluation for off-target effects.

Biological Activity

N-(2,4-dichlorophenyl)imidodicarbonimidic diamide, also known as 1-(2,4-dichlorophenyl)biguanide, is a compound that has garnered attention for its potential biological activities. Its chemical formula is C₈H₉Cl₂N₅, and it has a molecular weight of approximately 288.176 g/mol. This article explores its biological activity, including antibacterial, antifungal, antiparasitic, and potential anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a dichlorophenyl group that enhances its interaction with biological targets. The presence of imidic groups contributes to its chemical reactivity and biological efficacy. The unique structure allows for various synthetic pathways that can lead to modifications aimed at improving its activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antibacterial and Antifungal Properties

  • In vitro Studies : The compound has demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. It also shows antifungal properties against Candida albicans .
  • Mechanism of Action : The antibacterial effect is believed to arise from the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways.

Antiparasitic Activity

  • Trypanosoma cruzi : Preliminary studies have shown that this compound inhibits the growth of Trypanosoma cruzi, the causative agent of Chagas disease . This suggests potential applications in treating parasitic infections.

Potential Anticancer Properties

  • Preliminary Findings : There are indications that the compound may exhibit anticancer properties, although the mechanisms remain poorly understood. Further investigation is necessary to elucidate how it interacts with cancer cells .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights differences in biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(3,4-dichlorophenyl)imidodicarbonimidic diamideSimilar imidodicarbonimidic structureAntimicrobialDifferent chlorination pattern affects activity
N-(4-chloro-2-methylphenyl)imidodicarbonimidic diamideContains methyl substitutionAntiparasiticMethyl group alters solubility and reactivity
N-(2-hydroxyphenyl)imidodicarbonimidic diamideHydroxy substitutionAntimicrobialHydroxy group enhances hydrogen bonding capabilities

This table illustrates how variations in substitution patterns influence both biological activity and chemical reactivity.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways remain to be fully characterized but are crucial for understanding its therapeutic potential .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) effective against E. coli and S. aureus, indicating its potential as a broad-spectrum antimicrobial agent.
  • Antiparasitic Activity : In vitro assays revealed that the compound significantly reduced the viability of T. cruzi, suggesting its candidacy for further development as an antiparasitic drug.
  • Anticancer Research : Initial screenings have indicated cytotoxic effects on certain cancer cell lines; however, detailed mechanisms are still under investigation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2,4-dichlorophenyl)imidodicarbonimidic diamide, and how can reaction conditions be optimized?

  • Methodology : Microwave-assisted synthesis (e.g., 40–80°C, 30–60 min) or solvent-based condensation reactions under inert atmosphere are commonly employed for imidodicarbonimidic diamide derivatives. Optimization involves varying molar ratios of precursors (e.g., 2,4-dichloroaniline and dicyandiamide), temperature, and solvent polarity (e.g., ethanol vs. DMF). Purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Critical variables : Catalyst selection (e.g., HCl vs. acetic acid), reaction time, and post-synthesis purification (recrystallization vs. column chromatography).

Q. How can structural characterization of this compound be systematically performed?

  • Analytical workflow :

FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).

NMR : ¹H/¹³C NMR to resolve aromatic (2,4-dichlorophenyl) and biguanide moieties.

Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 315.06).

XRD : Single-crystal diffraction for 3D conformation analysis (if crystallizable) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Experimental design : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed guanidine derivatives) are identified via LC-MS. Acidic conditions (pH <3) may protonate the biguanide group, reducing solubility, while alkaline conditions (pH >9) risk hydrolysis .

Advanced Research Questions

Q. How does this compound interact with biological targets such as HMGB1 or microbial enzymes?

  • Mechanistic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) to targets like HMGB1. Competitive assays with known inhibitors (e.g., metformin derivatives) validate specificity. Molecular docking (AutoDock Vina) predicts binding poses at the HMGB1 Box B domain .
  • Contradiction resolution : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) or protein isoform variability .

Q. What strategies resolve contradictions in reported antimicrobial efficacy data for imidodicarbonimidic diamide derivatives?

  • Data validation :

Standardize MIC/MBC assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Control for compound solubility (DMSO vs. saline) and biofilm vs. planktonic cell susceptibility.

Cross-reference with structurally related compounds (e.g., chlorhexidine impurities) to identify SAR trends .

Q. How can in vitro cytotoxicity and selectivity of this compound be evaluated for therapeutic potential?

  • Protocol : MTT assay on cancer (A549, HeLa) and normal (HEK293) cell lines. Calculate selectivity index (SI = IC50<sup>normal</sup>/IC50</sup><sup>cancer</sup>). For example, derivatives with SI >3 indicate therapeutic potential. Apoptosis markers (caspase-3/7 activity) and ROS generation (DCFH-DA assay) elucidate mechanisms .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • In silico tools : SwissADME for LogP (polar surface area ~100 Ų suggests moderate permeability), CYP450 inhibition (risk of 3A4/2D6 interactions), and bioavailability scores. Molecular dynamics simulations (GROMACS) assess membrane penetration in lipid bilayers .

Methodological Considerations Table

Aspect Techniques Key Parameters Evidence
Synthesis OptimizationMicrowave-assisted reactionYield (70–85%), Purity (≥95% by HPLC)
Structural ValidationXRD, HR-ESI-MSCrystallographic R-factor (<0.05), m/z accuracy (≤3 ppm)
Biological ActivitySPR, MTT assayKd (nM range), IC50 (µM range)
Stability TestingForced degradation studiesDegradation ≤5% under ICH Q1A conditions

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